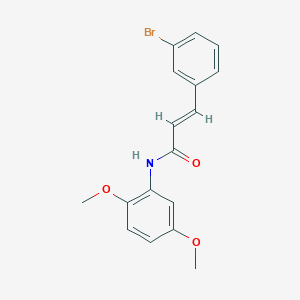

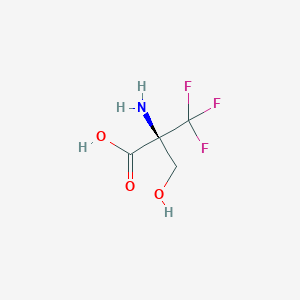

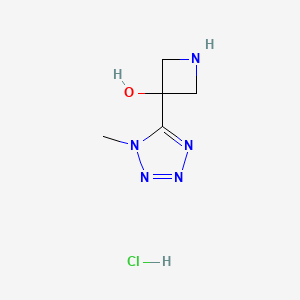

6-benzyl-3-((2-hydroxyethyl)amino)-1,2,4-triazin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-benzyl-3-((2-hydroxyethyl)amino)-1,2,4-triazin-5(4H)-one, also known as BZT, is a compound that belongs to the family of triazine derivatives. It has been found to possess various pharmacological properties, including antidepressant, antipsychotic, and stimulant effects. BZT has been widely studied in the field of neuroscience due to its potential as a treatment for various neuropsychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

One foundational study in the realm of synthetic chemistry detailed the creation and molecular structure elucidation of a closely related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one. This compound, derived through reactions involving similar triazinone frameworks, showcased the potential for intricate molecular interactions and highlighted the significance of intermolecular hydrogen bonding and pi-pi stacking interactions in determining the crystalline structure of such compounds (Hwang, L., Tu, Chunlai, Wang, Jung, & Lee, Gene-Hsiang, 2006).

Antimicrobial Activity

The chemical scaffolding of triazinones has been leveraged in the synthesis of novel derivatives with potential antimicrobial properties. Research into 1,2,4-triazole derivatives, including the synthesis of compounds through reactions involving ester ethoxycarbonylhydrazones with primary amines, revealed a subset that exhibited good to moderate activities against various microorganisms. This highlights the compound's relevance in the search for new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).

Corrosion Inhibition

Another intriguing application of triazine derivatives involves their role as corrosion inhibitors, particularly for carbon steel in acidic environments. Studies on benzothiazole derivatives, including triazine analogs, have demonstrated their efficacy in providing remarkable inhibition efficiency, offering insights into their potential industrial applications for protecting metals against corrosion (Hu, Zhiyong, Meng, Yanbin, Ma, Xuemei, Zhu, Hailin, Jun, Li, Chao, Li, & Cao, D., 2016).

Allelochemical Potential

In the agricultural sector, compounds with benzoxazinone structures, related to the triazinone class, have been identified for their allelochemical properties. These compounds, originating from plants within the Poaceae family, exhibit a range of biological activities, including antimicrobial and insecticidal properties, suggesting potential utility in crop protection and management strategies (Macias, F. A., Marín, D., Oliveros-Bastidas, A., Chinchilla, D., Simonet, A. M., & Molinillo, J. M., 2006).

Eigenschaften

IUPAC Name |

6-benzyl-3-(2-hydroxyethylamino)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c17-7-6-13-12-14-11(18)10(15-16-12)8-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H2,13,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUQROBENAJVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680270 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-benzyl-3-((2-hydroxyethyl)amino)-1,2,4-triazin-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-dichlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2794727.png)

![1-(naphthalen-1-yl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2794731.png)

![1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2794733.png)

![6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2794734.png)

![Methyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B2794736.png)

![2-chloro-5-({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)pyrazine](/img/structure/B2794737.png)